3-Fluoro-3-phenylpyrrolidine hydrochloride
Overview
Description
3-Fluoro-3-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-phenylpyrrolidine hydrochloride consists of a pyrrolidine ring with a fluorophenyl group at the 3-position . The compound’s molecular formula is C10H13ClFN .Scientific Research Applications
“3-Fluoro-3-phenylpyrrolidine hydrochloride” is a type of pyrrolidine, which is a versatile scaffold used widely in drug discovery to obtain compounds for the treatment of human diseases . Here are some potential applications:
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Pharmaceutical Research
- Summary : Pyrrolidine derivatives, including “3-Fluoro-3-phenylpyrrolidine hydrochloride”, are used in the development of new drugs . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
- Methods : The compound can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .
- Results : The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
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Dipeptidyl Peptidase IV Inhibitors
- Summary : “3-Fluoro-3-phenylpyrrolidine hydrochloride” can be used as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides, which are potential inhibitors for dipeptidyl peptidase IV .
- Methods : The compound is used in the synthesis of these inhibitors .
- Results : The resulting inhibitors could potentially be used in the treatment of conditions like diabetes .
“3-Fluoro-3-phenylpyrrolidine hydrochloride” is a type of pyrrolidine, which is a versatile scaffold used widely in drug discovery to obtain compounds for the treatment of human diseases . Here are some additional potential applications:
-
Synthesis of Fluorophenyl Substituents
- Summary : “3-Fluoro-3-phenylpyrrolidine hydrochloride” can be used in the synthesis of fluorophenyl substituents at position 3 (R 1) of pyrrolidine sulfonamides .
- Methods : The compound is used in the synthesis of these substituents .
- Results : The fluorophenyl substituents offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .
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Development of Clinically Active Drugs
- Summary : Pyrrolidine derivatives, including “3-Fluoro-3-phenylpyrrolidine hydrochloride”, are used in the development of clinically active drugs . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The compound can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .
- Results : The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
3-fluoro-3-phenylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFNPVZBCJGMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-phenylpyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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